(2R)-1-Azido-3-methoxypropan-2-ol
Overview
Description
(2R)-1-Azido-3-methoxypropan-2-ol, also known as 2-Azido-2-methoxypropane, is a versatile molecule with a wide range of applications in the scientific and research community. It is a widely used reagent for various chemical reactions, and is also used for its biochemical and physiological effects.
Scientific Research Applications
(2R)-1-Azido-3-methoxypropan-2-ol is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent for various types of chemical reactions. It is also used to label proteins for use in immunoassays, and to label carbohydrates for use in glycoprotein studies. Additionally, it is often used to prepare a variety of novel compounds for use in drug discovery and drug development.
Mechanism of Action
The mechanism of action of (2R)-1-Azido-3-methoxypropan-2-ol is not fully understood. However, it is believed that the azido group is able to form a covalent bond with an electron-rich substrate, such as a protein or carbohydrate, which can then be used as a label for further studies. Additionally, the methoxy group is able to form a hydrogen bond with an electron-poor substrate, such as an amine, which can also be used for labeling purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of certain enzymes, such as cytochrome P450, and has been shown to be a competitive inhibitor of certain enzymes, such as aminopeptidase. Additionally, it has been shown to have some effects on the activity of certain proteins, such as thrombin.
Advantages and Limitations for Lab Experiments
The main advantage of using (2R)-1-Azido-3-methoxypropan-2-ol in lab experiments is its versatility. It can be used as a reagent for various chemical reactions, as a label for proteins and carbohydrates, and as a competitive inhibitor of certain enzymes. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations is that it can be toxic in high concentrations, and should be handled with care.
Future Directions
For (2R)-1-Azido-3-methoxypropan-2-ol include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and drug development. Additionally, further research into its mechanism of action and its potential as a therapeutic agent is needed. Finally, further research into its potential as a reagent for various chemical reactions, as well as its potential as a label for proteins and carbohydrates, is also needed.
Properties
IUPAC Name |
(2R)-1-azido-3-methoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMAEBIUHGEOM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70854895 | |
Record name | (2R)-1-Azido-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70854895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922522-04-1 | |
Record name | (2R)-1-Azido-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70854895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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